molecular formula C11H13NO B1620992 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 26278-65-9

3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1620992
CAS No.: 26278-65-9
M. Wt: 175.23 g/mol
InChI Key: YKISAKLZEVDYGO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound with a unique structure that includes a dihydroisoquinoline core. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile. This acylation can be carried out using acetyl or benzoyl chlorides at room temperature (20°C) to yield the corresponding enamino ketones . Another method involves the use of oxalyl chloride at lower temperatures (5-10°C) to produce condensed pyrroledione derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acetyl Chloride: Used for acylation at room temperature.

    Benzoyl Chloride: Another acylating agent used under similar conditions.

    Oxalyl Chloride: Used at lower temperatures for specific acylation reactions.

    Guanidine Carbonate: Used for cyclization reactions.

    o-Phenylenediamine: Another reagent for cyclization leading to heterocyclic compounds.

Major Products

    Enamino Ketones: Formed from acylation reactions.

    Pyrroledione Derivatives: Result from reactions with oxalyl chloride.

    Linear Amines: Produced from substitution reactions with aromatic amines.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, influencing biological pathways and potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation, but its ability to form stable intermediates and react with biological molecules is key to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific dihydroisoquinoline structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and form stable intermediates sets it apart from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKISAKLZEVDYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349712
Record name ST4095320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-65-9
Record name ST4095320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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